2-amino-N-(1,3-thiazol-2-yl)pentanamide
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Overview
Description
2-amino-N-(1,3-thiazol-2-yl)pentanamide is a chemical compound with the molecular formula C8H13N3OS. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,3-thiazol-2-yl)pentanamide typically involves the reaction of 2-aminothiazole with a suitable pentanoyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1,3-thiazol-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-amino-N-(1,3-thiazol-2-yl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-amino-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(1,3-thiazol-2-yl)butanamide
- 2-amino-N-(1,3-thiazol-2-yl)hexanamide
- 2-amino-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
2-amino-N-(1,3-thiazol-2-yl)pentanamide is unique due to its specific chain length and the presence of the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3OS |
---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
2-amino-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C8H13N3OS/c1-2-3-6(9)7(12)11-8-10-4-5-13-8/h4-6H,2-3,9H2,1H3,(H,10,11,12) |
InChI Key |
RTGNRQVQPOLBCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NC1=NC=CS1)N |
Origin of Product |
United States |
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